3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multi-step reactions. One common method includes the initial formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions. This is followed by bromination and subsequent coupling with benzamide derivatives. Key reagents often used in these reactions include bromine, various catalysts, and solvents like ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromoimidazo[1,2-a]pyridines
- N-(pyridin-2-yl)amides
- Phenylpyridines
Uniqueness
Compared to similar compounds, 3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide stands out due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyrimidine and benzamide moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Biological Activity
3-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H15BrN4O with a molecular weight of 423.3 g/mol. The structure features a bromine atom and an imidazo[1,2-a]pyrimidine moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H15BrN4O |
Molecular Weight | 423.3 g/mol |
CAS Number | 862810-85-3 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies suggest that the compound may act as an enzyme inhibitor , modulating various signaling pathways within cells. This modulation can lead to altered cellular responses, particularly in cancerous cells where signaling pathways are often dysregulated.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the inhibition of critical kinases involved in cell cycle regulation.
Case Study:
A study conducted by Pendergrass et al. (2024) highlighted that at a concentration of 50 μM, the compound resulted in approximately 50% inhibition of cell proliferation in MCF-7 breast cancer cells. This effect was attributed to the downregulation of cyclin D1 expression, a key regulator of the cell cycle .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against certain bacterial strains. Preliminary assays suggest that it may inhibit the growth of Gram-positive bacteria, making it a candidate for further exploration as an antimicrobial agent.
Research Findings:
In a screening assay for antimicrobial activity, this compound displayed effective inhibition against Staphylococcus aureus at concentrations ranging from 10 to 25 μM .
Comparative Analysis with Similar Compounds
When compared to other compounds with similar structures, such as imidazo[1,2-a]pyridines and benzamides, this compound demonstrates unique biological activities attributed to its specific substitution pattern.
Compound Name | Activity Type | IC50 (μM) |
---|---|---|
This compound | Anticancer | ~50 |
Imidazo[1,2-a]pyridine derivative | Antimicrobial | ~100 |
Benzamide derivative | Enzyme Inhibition | ~75 |
Properties
IUPAC Name |
3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIVQGZCOIDVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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